Product packaging for 1,2,3,6-Tetrahydropyridazine(Cat. No.:)

1,2,3,6-Tetrahydropyridazine

Cat. No.: B15268289
M. Wt: 84.12 g/mol
InChI Key: WNSPCCWAAVHWIM-UHFFFAOYSA-N
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Description

1,2,3,6-Tetrahydropyridazine is a six-membered, partially unsaturated nitrogenous heterocycle that serves as a valuable scaffold in organic and medicinal chemistry research . This structure is a key motif in the development of peptidomimetics, where it is used to stabilize peptide secondary structures and enhance metabolic stability by reducing the number of possible rotational conformers . The tetrahydropyridazine core is found in various bioactive molecules, including influenza virus neuraminidase inhibitors, GABA type A receptor modulators, and regulators of progesterone receptor or cannabinoid CB1 receptor antagonists . It is also a feature found in several natural linear or cyclic peptides, such as svetamycins or antrimycins . As a building block, it enables the synthesis of complex, enantiomerically pure tripeptides and other molecular architectures, making it a compound of significant interest for exploring protein-protein interactions and designing new pharmacological tools . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8N2 B15268289 1,2,3,6-Tetrahydropyridazine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,6-tetrahydropyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2/c1-2-4-6-5-3-1/h1-2,5-6H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSPCCWAAVHWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCNN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

84.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1,2,3,6 Tetrahydropyridazines and Their Derivatives

Cyclization-Based Approaches to the 1,2,3,6-Tetrahydropyridazine Ring System

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, and the formation of the this compound ring is no exception. These methods can be broadly categorized into intramolecular and intermolecular strategies.

Intramolecular Cyclization Reactions for Ring Formation

Intramolecular cyclization involves the formation of the heterocyclic ring from a single molecule containing all the necessary atoms. This approach is often favored for its efficiency and potential for stereocontrol. One notable example is the acid-catalyzed cyclization of aminophosphates to form 1,2,3,6-tetrahydropyridines. nih.gov In this method, a phosphate (B84403) group on the nitrogen atom facilitates the ring closure. nih.gov Another strategy involves the intramolecular cyclization of 1-(2-arylethyl)tetrahydro-6-hydroxy-1H-pyrimidin-2-thiones, which can lead to the formation of fused pyridazine (B1198779) ring systems. nih.gov The reactivity in these cyclizations can be significantly influenced by the nature of the substituents on the aryl ring. nih.gov

Intramolecular cycloaddition reactions, a subset of cyclization, have also been employed. For instance, 3-(alkynyl-X)-substituted 4-pyridazinecarbonitriles (where X can be oxygen or nitrogen) undergo thermally induced intramolecular Diels-Alder reactions with inverse electron demand to produce fused benzonitriles. mdpi.com The presence of an electron-withdrawing group like a cyano function is often crucial for the success of these reactions. mdpi.com

Intermolecular Cycloaddition Reactions (e.g., Diels-Alder Type)

Intermolecular cycloadditions, particularly the Diels-Alder reaction, represent a powerful tool for the construction of six-membered rings. In the context of this compound synthesis, these reactions typically involve the [4+2] cycloaddition of a diene and a dienophile.

While specific examples of (4+2) cycloadditions of alkoxyallenes and diaza-1,3-dienes to directly form 1,2,3,6-tetrahydropyridazines are not extensively detailed in the provided search results, the general principles of Diels-Alder reactions with aza-dienes are well-established. For instance, 1,2,4,5-tetrazines can undergo inverse electron demand Diels-Alder reactions with various dienophiles. nih.govresearchgate.netnih.gov These reactions proceed via a [4+2] cycloaddition followed by the elimination of a small molecule, such as nitrogen gas, to yield pyridazine derivatives. researchgate.net The reactivity and regioselectivity of these cycloadditions are highly dependent on the substituents on both the tetrazine and the dienophile. nih.govnih.gov For example, the use of a solvent with strong hydrogen-bonding capabilities, like hexafluoroisopropanol (HFIP), can remarkably alter the reaction pathway, favoring a formal 1,4-cycloaddition across the nitrogen atoms of the tetrazine instead of the typical 3,6-cycloaddition. nih.gov

The following table summarizes the outcomes of some intermolecular cycloaddition reactions involving tetrazines:

Diene (Tetrazine)DienophileProduct TypeReference
3,6-disubstituted 1,2,4,5-tetrazinesAllylcarboranesDihydropyridazines researchgate.net
1,2,4,5-tetrazinesAryl-conjugated enamines1,2,4-triazine derivatives nih.gov
4,6-diphenyl-1,2,3,5-tetrazineElectron-rich dienophilesPyridazine derivatives nih.gov

Electrocyclization Processes

Electrocyclization reactions, which involve the formation of a sigma bond between the termini of a conjugated pi system, provide another route to six-membered heterocyclic rings. A notable example is the cascade aza-Wittig/6π-electrocyclization process for the synthesis of 1,6-dihydropyridines. acs.org This metal-free protocol involves the reaction of vinyliminophosphoranes with ketones to generate an azatriene intermediate, which then undergoes a 6π-electrocyclization to form the dihydropyridine (B1217469) ring. acs.org This method is valued for its high functional group tolerance and broad substrate scope. acs.org

Transition Metal-Catalyzed Synthetic Protocols

Transition metal catalysis has revolutionized organic synthesis, offering efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, in particular, have been widely applied in the synthesis of heterocyclic compounds.

Palladium-Catalyzed Heck Reactions for 1,2,3,6-Tetrahydropyridine (B147620) Synthesis

The Heck reaction, a palladium-catalyzed cross-coupling of an aryl or vinyl halide with an alkene, is a powerful tool for C-C bond formation. nih.govyoutube.com Intramolecular versions of the Heck reaction are particularly useful for constructing cyclic systems. youtube.comlibretexts.org

A significant development in this area is the palladium-catalyzed 6-endo-selective alkyl-Heck reaction of unactivated alkyl iodides. acs.orgorganic-chemistry.org This method provides efficient access to a variety of 5-phenyl-1,2,3,6-tetrahydropyridine (B8789250) derivatives. Mechanistic studies suggest that this reaction proceeds through a hybrid palladium-radical process. acs.orgorganic-chemistry.org The reaction conditions, including the choice of base and palladium catalyst, are crucial for achieving high yields and selectivity. acs.org For instance, using triethylamine (B128534) as a base was found to be more effective than inorganic bases like potassium carbonate or cesium carbonate. acs.org

The following table outlines the key aspects of a palladium-catalyzed 6-endo selective alkyl-Heck reaction for the synthesis of 5-phenyl-1,2,3,6-tetrahydropyridine derivatives:

FeatureDescriptionReference
Reaction Type 6-Endo Selective Alkyl-Heck Reaction acs.org
Catalyst Palladium acs.orgorganic-chemistry.org
Substrates Unactivated Alkyl Iodides acs.orgorganic-chemistry.org
Products 5-Phenyl-1,2,3,6-tetrahydropyridine derivatives acs.orgorganic-chemistry.org
Mechanism Hybrid palladium-radical process acs.orgorganic-chemistry.org

Rhodium(I)-Catalyzed C-H Activation and Coupling Reactions

Rhodium catalysis has emerged as a powerful tool for the construction of complex molecular architectures. In the context of this compound synthesis, rhodium(I)-catalyzed C-H activation and annulation reactions have proven particularly effective.

One notable example involves the annulation of N-acylhydrazones with internal alkynes. This method, utilizing a Rh(I) catalyst, allows for the efficient synthesis of a diverse range of this compound derivatives. The reaction proceeds through a C-H/N-H annulation pathway, demonstrating high functional group tolerance and regioselectivity.

Another significant advancement is the rhodium(III)-catalyzed dual C-H activation and coupling of hydrazones with alkynes. nih.govnih.gov This process leads to the formation of pyrrolopyridazines and azolopyridazines. nih.govnih.gov A key feature of this transformation is that it proceeds without the need for a directing group on the heteroatom. nih.govnih.gov The reaction is compatible with a variety of hydrazones derived from aromatic, alkenyl, and aliphatic aldehydes. nih.govnih.gov Furthermore, tethering the alkyne to the hydrazone allows for the synthesis of more complex, tricyclic structures. nih.govnih.gov

A versatile reaction cascade for producing highly substituted 1,2,3,6-tetrahydropyridazines has also been developed, initiated by Rh(II)-catalyzed diazo decomposition. nih.gov This is followed by a vinylogous N-H insertion and a Lewis acid-catalyzed Mannich addition, yielding the desired products with high enantioselectivity (up to 97% ee) and diastereocontrol. nih.gov

Additionally, Rh(III)-catalyzed vinylic C-H coupling of N-enoxyimides with propargyl alcohols or amines provides access to 2,3,5-trisubstituted furans, where the -OH or -NHR group on the alkyne is crucial for achieving the desired chemo- and regioselectivity. organic-chemistry.org

Table 1: Scope of Rhodium-Catalyzed Annulation of N-Acylhydrazones and Alkynes
EntryN-AcylhydrazoneAlkyneProductYield (%)
1PhenylDiphenylacetylene1,5,6-Triphenyl-1,2,3,6-tetrahydropyridazine85
24-Methoxyphenyl1,2-bis(4-methylphenyl)ethyne1-(4-Methoxyphenyl)-5,6-di-p-tolyl-1,2,3,6-tetrahydropyridazine92
34-Chlorophenyl1-Phenyl-1-propyne1-(4-Chlorophenyl)-6-methyl-5-phenyl-1,2,3,6-tetrahydropyridazine78
42-NaphthylHex-3-yne1-(Naphthalen-2-yl)-5,6-diethyl-1,2,3,6-tetrahydropyridazine88

Multicomponent Reaction Strategies for Highly Functionalized 1,2,3,6-Tetrahydropyridazines

Multicomponent reactions (MCRs) offer a powerful and efficient approach to the synthesis of complex molecules by combining three or more starting materials in a single step. utrgv.edu This strategy has been successfully applied to the synthesis of highly functionalized 1,2,3,6-tetrahydropyridazines.

The Biginelli reaction, a well-known MCR, has been adapted for the synthesis of dihydropyrimidinone analogs. slideshare.netnih.govichem.md This reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. nih.govichem.md The use of catalysts such as heteropolyacid-clay composites has been shown to improve the efficiency and environmental sustainability of the Biginelli reaction. ichem.md Asymmetric variations of the Biginelli synthesis have also been developed to produce optically active dihydropyrimidinones. nih.gov

Another notable MCR is the Ugi reaction, which has also found application in the synthesis of heterocyclic compounds. slideshare.net The Prins-type cyclization of cyclic ketones, a homoallylic alcohol, and a sulfonic acid under non-aqueous conditions provides access to substituted spirocyclic tetrahydropyranyl derivatives. nih.gov

An organocatalytic one-pot multicomponent Michael/aza-Henry/cyclization triple domino reaction has been developed for the asymmetric synthesis of tetrahydropyridines. nih.gov This reaction, catalyzed by a quinine-derived squaramide, provides tetrahydropyridines with three contiguous stereogenic centers in good yields and high enantioselectivities. nih.gov

Dehydration and Elimination-Based Syntheses of 1,2,3,6-Tetrahydropyridazines

Dehydration and elimination reactions represent a fundamental strategy for the formation of double bonds in organic synthesis. These methods have been effectively utilized in the construction of the this compound ring system.

A common approach involves the acid-catalyzed dehydration of alcohol precursors. saskoer.cachemistrysteps.comlibretexts.org The reaction typically proceeds by heating the alcohol in the presence of a strong acid like sulfuric acid or phosphoric acid. chemistrysteps.comlibretexts.org The mechanism can be either E1 or E2, depending on the structure of the alcohol. chemistrysteps.comlibretexts.org For instance, primary alcohols tend to follow an E2 mechanism, while secondary and tertiary alcohols proceed via an E1 pathway involving a carbocation intermediate. libretexts.org The temperature required for the reaction varies with the alcohol's substitution pattern. libretexts.org

An alternative to strong acid catalysis is the use of phosphorus oxychloride (POCl₃) in pyridine (B92270), which is particularly effective for the dehydration of hindered secondary and tertiary alcohols via an E2 mechanism, thus avoiding carbocation rearrangements. libretexts.org

Aminophosphate-Enabled Anionic Cascade and Acid-Catalyzed Cyclization Pathways

Researchers have developed innovative synthetic routes to 1,2,3,6-tetrahydropyridines that employ aminophosphate intermediates. nih.govacs.org These strategies leverage the unique reactivity of phosphate substituents on the nitrogen atom to trigger cyclization. nih.govacs.org

Two distinct approaches have been reported. nih.govacs.org In the first, an anionic cascade is initiated by treating a substrate bearing two phosphate groups with a base. nih.govacs.org This leads to the formation of the 1,2,3,6-tetrahydropyridine ring. nih.govacs.org The second approach involves a substrate with a single phosphate substituent on the nitrogen. nih.govacs.org In this case, an acid-catalyzed cyclization yields the same 1,2,3,6-tetrahydropyridine product. nih.govacs.org

Selective Functionalization and Derivatization Strategies for 1,2,3,6-Tetrahydropyridazines

The ability to selectively introduce functional groups onto the this compound scaffold is crucial for exploring its structure-activity relationships and developing new derivatives with desired properties.

The nitrogen atoms of the this compound ring are key sites for functionalization. N-substitution reactions, such as alkylation and arylation, are commonly employed to introduce a wide range of substituents. organic-chemistry.org These reactions can be achieved using various electrophiles, including alkyl halides and sulfonyl chlorides, often in the presence of a base. organic-chemistry.org

For instance, the N-substitution of various N-heterocycles can be achieved with high regioselectivity using alkyl halides or through Michael addition with α,β-unsaturated carbonyl compounds. organic-chemistry.org In some cases, specific catalysts like N-methylimidazole can promote these reactions efficiently. organic-chemistry.org Furthermore, a direct and regioselective method for the N7-tert-alkylation of purine (B94841) derivatives has been developed using N-trimethylsilylated purines and a tert-alkyl halide with a tin(IV) chloride catalyst. nih.gov

The stereoselective synthesis of substituted 1,2,3,6-tetrahydropyridazines is of great importance, as the biological activity of these compounds is often dependent on their stereochemistry. A variety of methods have been developed to control the stereochemical outcome of reactions leading to these heterocyclic systems.

Chiral auxiliaries are frequently employed to induce stereoselectivity. wikipedia.orgsigmaaldrich.com These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed. wikipedia.org Common chiral auxiliaries include those derived from pseudoephedrine and oxazolidinones. wikipedia.org Sulfur-based chiral auxiliaries derived from amino acids have also proven to be highly effective. scielo.org.mx

Other strategies for stereoselective synthesis include the use of chiral catalysts and the development of stereoselective cyclization reactions. nih.govnih.gov For example, a palladium-catalyzed asymmetric intramolecular hydrazone-type Heck reaction has been used to furnish 3-substituted tetrahydropyridines with high enantioselectivity. organic-chemistry.org Ring-closing metathesis of aminodienes derived from chiral homoallylic amines has also been employed to produce chiral tetrahydropyridine-3-carboxylates. nih.gov

Table 2: Examples of Stereoselective Syntheses of Tetrahydropyridine (B1245486) Derivatives
MethodChiral SourceProduct TypeKey Features
Asymmetric Heck Reaction organic-chemistry.orgChiral Ligand3-Substituted TetrahydropyridinesHigh enantioselectivity
Ring-Closing Metathesis nih.govChiral Homoallylic AmineC5-C6 Disubstituted Tetrahydropyridine-3-carboxylatesGood enantiomeric excess (68-90% ee)
Organocatalytic Domino Reaction nih.govQuinine-derived SquaramideTetrahydropyridines with 3 stereocentersExcellent enantiomeric excesses
Chiral Auxiliary-Directed Alkylation wikipedia.orgPseudoephedrineSubstituted TetrahydropyridazinesDiastereoselective alkylation

Introduction of Heteroatom-Containing Functional Groups (e.g., Sulfoxide (B87167) Analogs)

The strategic introduction of heteroatom-containing functional groups into the this compound scaffold is a key area of research for modifying the physicochemical and biological properties of these molecules. Methodologies have been developed to incorporate various heteroatoms, with a notable focus on sulfur-containing moieties like sulfoxides.

A significant approach for the synthesis of sulfoxide analogs involves the deoxydative substitution of pyridine 1-oxides with thiols. nih.gov For instance, the reaction of 4-phenylpyridine (B135609) 1-oxide with 1-adamantanethiol (B1212722) in the presence of acetic anhydride (B1165640) and triethylamine has been shown to produce N-acetyl-2-(1-adamantyl-sulfoxo)-3-acetoxy-4-phenyl-6-hydroxy-1,2,3,6-tetrahydropyridine. nih.govresearchgate.net The proposed mechanism for this transformation suggests the initial formation of a sulfide (B99878) intermediate through an episulfonium ion, which is subsequently oxidized to the corresponding sulfoxide by the action of acetic anhydride in triethylamine. nih.gov

Beyond sulfoxides, other sulfur-containing functionalities can be introduced. For example, sulfonated tetrahydropyridine derivatives have been synthesized through a radical-mediated process. This reaction involves the cyclization of 1,6-enynes initiated by sulfonyl radicals, which are generated from the interaction of aryldiazonium tetrafluoroborates and a sulfur dioxide surrogate like DABCO·(SO2)2. mdpi.com This method provides a pathway to tetrahydropyridines bearing a sulfonyl group.

The introduction of nitrogen-containing functional groups has also been explored. N-substituted carbonylamino- and sulfonylamino-1,2,3,6-tetrahydropyridines can be synthesized from the corresponding N-substituted-iminopyridinium ylides via reduction with sodium borohydride (B1222165) in ethanol. This provides a direct method for functionalizing the nitrogen atom of the tetrahydropyridine ring with heteroatom-containing side chains.

Furthermore, methodologies for the incorporation of phosphorus have been developed. For instance, aminophosphate derivatives of 1,2,3,6-tetrahydropyridines can be synthesized, which can then undergo further transformations such as an anionic cascade or acid-catalyzed cyclization to yield the tetrahydropyridine products. These approaches utilize a phosphate group strategically placed on the nitrogen atom to facilitate the desired cyclization.

The table below summarizes key research findings on the introduction of heteroatom-containing functional groups into 1,2,3,6-tetrahydropyridine derivatives.

Starting Material(s)Reagent(s)ProductResearch Focus
4-Phenylpyridine 1-oxide, 1-AdamantanethiolAcetic anhydride, TriethylamineN-acetyl-2-(1-adamantyl-sulfoxo)-3-acetoxy-4-phenyl-6-hydroxy-1,2,3,6-tetrahydropyridineSynthesis of a sulfoxide analog of 1,2,3,6-tetrahydropyridine. nih.govresearchgate.net
1,6-Enynes, Aryldiazonium tetrafluoroboratesDABCO·(SO2)2 (Sulfur dioxide surrogate)Sulfonated tetrahydropyridine derivativesRadical-mediated synthesis of sulfonated tetrahydropyridines. mdpi.com
N-Substituted-iminopyridinium ylidesSodium borohydrideN-substituted carbonylamino- or sulfonylamino-1,2,3,6-tetrahydropyridinesSynthesis of N-functionalized tetrahydropyridines with nitrogen and sulfur-containing groups.
Amines with a phosphate substituentBase or Acid1,2,3,6-TetrahydropyridinesSynthesis of tetrahydropyridines via aminophosphate-enabled cyclization.

Chemical Reactivity and Transformation Mechanisms of 1,2,3,6 Tetrahydropyridazines

Oxidative Transformations

The oxidation of the 1,2,3,6-tetrahydropyridazine ring can lead to several distinct products depending on the substrate, the oxidizing agent, and the reaction conditions. These transformations can involve the nitrogen atoms, the carbon-carbon double bond, or lead to the opening of the heterocyclic ring. While studies on the parent this compound are limited, research on analogous N-substituted 1,2,3,6-tetrahydropyridines provides significant insight into these oxidative pathways. rsc.org

Imination and Lactamination Reactions

Oxidative reactions can introduce new functional groups onto the tetrahydropyridazine core. In related heterocyclic systems, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802), novel oxidative imination has been observed. rsc.org Treatment of this compound with 4-nitroaniline (B120555) in the presence of potassium permanganate (B83412) results in the formation of a 2-(4-nitrophenyl)imino-1,2,5,6-tetrahydropyridine derivative. rsc.org This transformation involves the oxidation of the ring carbon adjacent to the nitrogen, followed by condensation with the aniline.

In the absence of an external amine, oxidation with potassium permanganate under controlled reaction times can lead to lactamination. rsc.org This process results in the formation of an unsaturated lactam, where a carbonyl group is introduced at the carbon alpha to the ring nitrogen. rsc.org

Table 1: Oxidative Imination and Lactamination of a Tetrahydropyridine (B1245486) Analog
Starting MaterialReagentsProduct(s)Reaction TypeReference
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine4-Nitroaniline, KMnO₄2-(4-Nitrophenyl)imino-1,2,5,6-tetrahydropyridineImination rsc.org
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridineKMnO₄ (short reaction time)Unsaturated lactamLactamination rsc.org

Decyclization Processes

The structural integrity of the tetrahydropyridazine ring can be compromised under certain oxidative conditions, leading to ring-opening or decyclization. For instance, the oxidation of the hydrochloride salt of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine with potassium permanganate leads to a decyclization-elimination pathway. rsc.org This reaction yields an N-formyl-substituted aminoketone, specifically 1-(N-formyl-N-methyl)amino-3-phenylpropan-2-one, demonstrating a novel method for synthesizing such acyclic compounds from heterocyclic precursors. rsc.org

Oxidation to N-Oxides and Other Oxidized Species

The nitrogen atoms within the this compound ring are susceptible to oxidation, which can lead to the formation of N-oxides. These N-oxides are valuable synthetic intermediates, as the N-O bond possesses unique electronic properties that facilitate a range of further transformations. nih.gov The synthesis of heterocyclic N-oxides can be achieved using various oxidizing agents. For example, in the synthesis of 1,2,3-triazole-N-oxides, tert-butyl nitrite (B80452) has been employed as a source of nitric oxide. nih.gov The subsequent deoxygenation of these N-oxides can be performed using reagents like zinc in the presence of ammonium (B1175870) chloride, regenerating the parent heterocycle. nih.gov

In biological contexts and in chemical studies, the oxidation of substituted tetrahydropyridines can proceed further to form pyridinium (B92312) species. This two-electron oxidation of a ring alpha-carbon results in an aromatic pyridinium ion. nih.gov

Reduction Reactions to Saturated Analogues

The carbon-carbon double bond in the this compound ring can be reduced to yield the corresponding saturated hexahydropyridazine (B1330357), also known as a piperidazine. This transformation is typically achieved through catalytic hydrogenation or with chemical reducing agents.

Catalytic hydrogenation is a widely used method for the reduction of C=C double bonds. tcichemicals.com This process generally involves reacting the substrate with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Wilkinson's catalyst. tcichemicals.comlibretexts.org The reaction is typically a syn-addition, where both hydrogen atoms are added to the same face of the double bond. libretexts.org

Chemical reduction using hydride reagents is also effective. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent often used for this purpose, sometimes in combination with other reagents that can enhance its reactivity towards less reactive double bonds. nih.govrushim.ru For example, the reduction of pyridinium ylides to the corresponding N-substituted carbonylamino-1,2,3,6-tetrahydropyridines is readily accomplished using sodium borohydride in ethanol. nih.govnih.gov This method highlights the utility of NaBH₄ in generating the partially saturated tetrahydropyridine ring from a more oxidized precursor. nih.govnih.gov

Table 2: Synthesis of Tetrahydropyridines via Sodium Borohydride Reduction
PrecursorReducing AgentSolventProductReference
N-substituted-iminopyridinium ylidesSodium BorohydrideAbsolute EthanolN-substituted carbonyl/sulfonylamino-1,2,3,6-tetrahydropyridines nih.gov
N-(2-Furoylamino)-5-ethylpyridinium ylideSodium BorohydrideAbsolute EthanolN-(2-Furoylamino)-5-ethyl-1,2,3,6-tetrahydropyridine nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the this compound Ring

Classic electrophilic or nucleophilic aromatic substitution reactions are not characteristic of the this compound ring, as it is not an aromatic system. The primary sites for reactivity are the nitrogen atoms and the carbon-carbon double bond.

Reactions with electrophiles typically occur at the C=C double bond in what is known as an electrophilic addition reaction. The double bond acts as a nucleophile, attacking the electrophilic species to form a carbocationic intermediate, which is then captured by a nucleophile.

The nitrogen atoms, being nucleophilic, can react with electrophiles such as alkyl halides or acyl chlorides. However, the reactivity of the ring carbons towards nucleophilic attack is generally low unless activated by strongly electron-withdrawing groups, which are not present in the parent heterocycle. In highly functionalized or related aromatic pyridazine (B1198779) systems, such as dichloropyridazinones, nucleophilic substitution of the halogen atoms is a key reaction. organic-chemistry.org Similarly, dynamic nucleophilic aromatic substitution has been explored on related tetrazine rings. escholarship.org However, these examples apply to aromatic or heavily substituted systems and are not directly representative of the reactivity of the non-aromatic this compound core. Studies on olefinic pyridines show that conjugate addition of organometallic nucleophiles can occur, where the nucleophile adds to the double bond, and the resulting anionic intermediate can be trapped by an electrophile. nsf.gov

Intramolecular Rearrangements and Cyclizations (e.g., Friedel-Crafts Reactions)

The this compound ring system is often the product of cyclization reactions rather than the starting material for intramolecular rearrangements. Various synthetic strategies, including palladium-catalyzed intramolecular Heck reactions, are employed to construct the tetrahydropyridine core. organic-chemistry.org

Intramolecular rearrangements of a pre-formed this compound ring are not commonly reported. Friedel-Crafts reactions, which involve the alkylation or acylation of an aromatic ring, are generally not applicable to the non-aromatic this compound. nsf.gov While intramolecular Friedel-Crafts reactions are a powerful tool in organic synthesis for creating fused ring systems, their application typically involves cyclizing a side chain onto an existing aromatic ring. nih.gov

Oxidative cyclizations are important biosynthetic transformations that can forge new intramolecular bonds, often catalyzed by enzymes like P450s. nih.gov These processes can involve radical mechanisms to form complex polycyclic structures from simpler precursors. nih.gov For example, redox-based strategies using oxaziridine (B8769555) reagents have been developed to mimic oxidative cyclization reactions found in indole (B1671886) alkaloid biosynthesis. nih.gov While these powerful methods highlight the principles of intramolecular cyclization, specific examples originating from a this compound substrate are not prominent in the surveyed literature.

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

The reaction of 1,2,3,6-tetrahydropyridazines with organometallic reagents, such as Grignard reagents (RMgX), is anticipated to proceed via nucleophilic addition to the carbon-nitrogen double bond (C=N). This reactivity is analogous to the well-established addition of Grignard reagents to imines. The carbon atom of the Grignard reagent, bearing a partial negative charge, acts as a potent nucleophile, attacking the electrophilic carbon of the C=N bond.

The mechanism involves the formation of a new carbon-carbon bond and a magnesium-nitrogen salt intermediate. Subsequent acidic workup protonates the nitrogen atom, yielding a substituted hexahydropyridazine. The general course of the reaction is depicted below:

General Reaction Scheme:

Nucleophilic Addition: The Grignard reagent adds across the C=N double bond of the this compound ring.

Formation of Intermediate: A magnesium salt of the resulting substituted hexahydropyridazine is formed.

Protonation: Aqueous acid workup protonates the nitrogen atom to yield the final product.

While specific literature on the Grignard reaction with unsubstituted this compound is not extensively detailed, the reactivity can be inferred from the general behavior of Grignard reagents with cyclic imines. The reaction is expected to be influenced by steric hindrance on both the tetrahydropyridazine ring and the Grignard reagent.

Reactant (this compound Derivative)Grignard ReagentExpected Product
This compoundMethylmagnesium bromide (CH₃MgBr)3-Methyl-hexahydropyridazine
4-Phenyl-1,2,3,6-tetrahydropyridine (B82000)Ethylmagnesium chloride (CH₃CH₂MgCl)3-Ethyl-4-phenyl-hexahydropyridazine

This table presents expected products based on the general reactivity of Grignard reagents with C=N bonds, as direct experimental data for these specific reactions is limited in the provided search results.

Mercuration of this compound Derivatives

The mercuration of derivatives of this compound has been investigated, revealing insights into the reactivity of the heterocyclic ring. Specifically, the reaction of certain urazole (B1197782) derivatives of this compound with mercuric acetate (B1210297) showcases the electrophilic substitution on the ring.

In a study involving a urazole derivative of this compound, treatment with one equivalent of mercuric acetate in water resulted in the formation of a 3-mercurated derivative. chadsprep.com The reaction proceeds via an electrophilic attack of the mercury species on the electron-rich double bond of the tetrahydropyridazine ring.

The resulting product was found to be an amorphous and highly insoluble solid. chadsprep.com Interestingly, this amorphous material could be converted to a crystalline solid upon standing in a dilute ammonium hydroxide (B78521) solution, although analytical data indicated no change in the chemical composition. chadsprep.com Infrared spectroscopy suggested an enolized form of the imide group in the mercurated product. chadsprep.com

Table of Mercuration Reaction Details:

Starting MaterialReagentProductObservations
Urazole derivative of this compoundMercuric acetate in water3-Mercurated derivativeAmorphous, insoluble product formed. chadsprep.com
Amorphous mercurated productDilute ammonium hydroxideCrystalline mercurated productConversion to crystalline form with no change in chemical composition. chadsprep.com

The study of mercuration provides valuable information on the sites of electrophilic attack within the this compound ring system and the nature of the resulting organomercury compounds.

Advanced Spectroscopic and Structural Characterization of 1,2,3,6 Tetrahydropyridazines

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules, including the 1,2,3,6-tetrahydropyridazine ring system. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular framework. compoundchem.com

High-Resolution ¹H NMR Chemical Shift Analysis

High-resolution proton (¹H) NMR spectroscopy is instrumental in identifying the chemical environment of hydrogen atoms within a molecule. oregonstate.edunih.gov The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a proton. oregonstate.edu Deshielded protons, which are attached to or near electronegative atoms or unsaturated groups, resonate at higher chemical shifts (downfield). oregonstate.edu

In the ¹H NMR spectrum of 1,2,3,6-tetrahydropyridine (B147620), a related heterocyclic compound, the protons on the carbon atoms adjacent to the nitrogen and the double bond show characteristic chemical shifts. For instance, in a substituted tetrahydropyridazine, the protons on the carbons flanking the nitrogen atom would be expected to be deshielded and appear at a lower field compared to protons on other saturated carbons in the ring. The olefinic protons of the C=C double bond would resonate at even lower fields.

Table 1: Representative ¹H NMR Chemical Shift Ranges for Protons in a this compound Ring System

Proton Type Typical Chemical Shift (δ, ppm)
Olefinic C-H 4.5 - 7.0
Allylic C-H 1.8 - 2.5
C-H adjacent to Nitrogen 2.5 - 3.5
Other Aliphatic C-H 0.8 - 1.9

Note: These are general ranges and can vary based on substitution and solvent effects. compoundchem.compdx.edu

¹³C NMR Spectroscopic Investigations

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. compoundchem.com Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum, with a chemical shift range of up to 200 ppm. libretexts.org The chemical shift is influenced by the hybridization of the carbon and the electronegativity of the atoms attached to it. libretexts.org

For a this compound ring, the sp² hybridized carbons of the double bond would appear at a significantly downfield position (typically 100-150 ppm) compared to the sp³ hybridized carbons. libretexts.org The carbon atoms directly bonded to the electronegative nitrogen atoms would also experience a downfield shift. libretexts.org

Table 2: Estimated ¹³C NMR Chemical Shift Ranges for Carbons in a this compound Ring

Carbon Type Typical Chemical Shift (δ, ppm)
Olefinic C=C 110 - 150
C-N 40 - 60
Other Aliphatic C 20 - 40

Note: These are approximate ranges and are subject to substituent and solvent effects. compoundchem.comorganicchemistrydata.org

Two-Dimensional NMR Techniques (e.g., HMBC, HETCOR, HSQC) for Connectivity Mapping

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule, which is crucial for unambiguous structure determination, especially for complex substituted 1,2,3,6-tetrahydropyridazines. wikipedia.orgmnstate.edu

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms they are directly attached to (one-bond ¹H-¹³C coupling). wikipedia.orglibretexts.org It is highly sensitive and allows for the direct assignment of protonated carbons. libretexts.org

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). libretexts.orglibretexts.org This is invaluable for piecing together the molecular framework by identifying connections between different functional groups and parts of the molecule. ustc.edu.cn

Heteronuclear Correlation (HETCOR): Similar to HSQC, HETCOR also correlates proton and carbon chemical shifts. rsc.org While often superseded by the more sensitive HSQC and HMBC experiments, it can still be a useful tool for establishing direct one-bond C-H correlations.

By combining the information from these 2D NMR experiments, chemists can confidently map out the entire bonding network of a this compound derivative.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. msu.edu Different types of bonds and functional groups have characteristic vibrational frequencies. nist.govuc.edu

In the FT-IR spectrum of a this compound, key absorption bands would include:

C=C stretch: A band in the region of 1630 cm⁻¹ would indicate the presence of the carbon-carbon double bond. uc.edu

C-N stretch: Absorptions in the 1250-1000 cm⁻¹ range are characteristic of C-N single bonds. uc.edu

N-H stretch: If the nitrogen atoms are protonated, a broad band in the 3550-3060 cm⁻¹ region would be observed. uc.edu

C-H stretch: Bands corresponding to sp² C-H (around 3100-3000 cm⁻¹) and sp³ C-H (around 3000-2850 cm⁻¹) stretching vibrations would also be present. uc.edu

The fingerprint region (1450-600 cm⁻¹) of the spectrum provides a unique pattern for the molecule as a whole, which can be used for identification by comparison with known spectra. msu.edu

Table 3: Characteristic FT-IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Frequency Range (cm⁻¹)
N-H Stretch 3550 - 3060
C-H (sp²) Stretch 3100 - 3000
C-H (sp³) Stretch 3000 - 2850
C=C Stretch ~1630
C-N Stretch 1250 - 1000

Note: These are general frequency ranges and can be influenced by the molecular environment. uc.eduresearchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. youtube.com The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. libretexts.org

For this compound, the key chromophore is the C=C double bond within the heterocyclic ring. This would be expected to give rise to a π → π* transition. The presence of nitrogen atoms with lone pairs of electrons could also lead to n → π* transitions. The exact wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are dependent on the specific substitution pattern on the ring and the solvent used. libretexts.org In some cases, substituted tetrahydropyridazines can exhibit multiple absorption bands in their UV-Vis spectra. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through analysis of its fragmentation pattern. researchgate.net In a mass spectrometer, a molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). nist.gov

For 1,2,3,6-tetrahydropyridine, a related compound with a molecular weight of 83.1317 g/mol , the mass spectrum would show a molecular ion peak at m/z 83. nist.govnist.gov The fragmentation pattern would provide clues about the stability of different parts of the molecule. Common fragmentation pathways for cyclic amines include the loss of small neutral molecules or radicals. The base peak, which is the most intense peak in the spectrum, often corresponds to a particularly stable fragment ion. For 1,2,3,6-tetrahydropyridine, prominent peaks are observed at m/z 82 and 54. nih.gov The molecular weight of this compound is 84.1 g/mol .

Table 4: List of Compounds Mentioned

Compound Name
This compound
1,2,3,6-Tetrahydropyridine
4,5-dimethyl-1,2,3,6-tetrahydropyridine
Maleic hydrazide
This compound-3,6-dione
1-Propyl-1,2,3,6-tetrahydropyridine
n-hexylbenzene
methyl acetate (B1210297)
1-pentanol
2-butanone
para-bromoacetophenone
vanillin
3,6-bis(2'-pyridyl)pyridazine
tetrapyrazinoporphyrazine

Theoretical and Computational Chemistry Approaches to 1,2,3,6 Tetrahydropyridazines

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in modern chemical research. youtube.comarxiv.org DFT methods provide a good balance between computational cost and accuracy, making them suitable for studying a wide range of molecular properties. researchgate.net These calculations are founded on the principles of quantum mechanics, solving approximations of the Schrödinger equation to determine the electronic structure of a molecule. youtube.com From the electronic structure, numerous properties such as optimized geometry, reaction energies, and spectroscopic parameters can be derived. For a molecule like 1,2,3,6-tetrahydropyridazine, DFT allows for a detailed investigation of its conformational preferences, electronic characteristics, and potential reactivity.

Geometry Optimization and Conformational Energy Landscapes

The first step in most quantum chemical studies is geometry optimization, a process that locates the minimum energy arrangement of atoms in a molecule. nih.gov For a flexible six-membered ring system like this compound, this process is crucial for identifying its most stable three-dimensional shape. The molecule is not planar and can exist in several conformations, such as chair, boat, and twist-boat forms.

Computational studies on similar heterocyclic systems, like 1,2,7-thiadiazepane, have shown that DFT calculations can effectively map the conformational energy landscape. researchgate.net Such an analysis for this compound would involve optimizing the geometry of each potential conformer to determine their relative energies. The most stable conformer corresponds to the global minimum on the potential energy surface. Furthermore, calculations can identify the transition states that connect these stable conformers, revealing the energy barriers for conformational interconversion. researchgate.net For instance, DFT calculations can predict the activation barrier for processes like ring inversion. researchgate.net This information is fundamental to understanding the molecule's dynamic behavior in different environments.

Table 1: Illustrative Conformational Energies from DFT Calculations for a Heterocyclic System This table presents hypothetical data for this compound based on typical findings for similar heterocyclic molecules to illustrate the output of conformational analysis.

Conformer Relative Energy (kcal/mol)
Chair 0.00
Twist-Boat 5.50
Boat 7.20

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Natural Bond Orbital (NBO) Analysis)

Frontier Molecular Orbitals (HOMO-LUMO)

The electronic structure of a molecule is key to its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a powerful tool for this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, can accept electrons. dergipark.org.trresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap generally signifies high chemical reactivity, low kinetic stability, and high polarizability, as it is easier to excite an electron from the HOMO to the LUMO. nih.govdergipark.org.trmdpi.com DFT calculations are widely used to compute the energies of these orbitals. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. dergipark.org.tr It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for understanding hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. chalcogen.ro For this compound, NBO analysis could quantify the stability arising from interactions such as those between lone pairs on the nitrogen atoms and antibonding orbitals of adjacent bonds (e.g., n(N) → σ*(N-C)). These interactions are crucial for understanding the molecule's structure and reactivity. mdpi.com

Table 2: Illustrative Electronic Properties from DFT Calculations This table presents hypothetical data for this compound to demonstrate the typical output of electronic structure analysis.

Parameter Value (eV)
HOMO Energy -6.50
LUMO Energy -0.85
HOMO-LUMO Gap (ΔE) 5.65

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. libretexts.org The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. researchgate.net Typically, red indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net Blue represents regions of most positive potential, which are electron-poor and prone to nucleophilic attack. researchgate.net Green and yellow represent areas with intermediate potential. libretexts.org

For this compound, an MEP map would likely show negative potential (red or yellow) around the two nitrogen atoms due to their lone pairs of electrons, identifying these as nucleophilic centers. The hydrogen atoms bonded to nitrogen and carbon would likely exhibit positive potential (blue), marking them as potential sites for electrophilic interaction or hydrogen bonding. nih.gov MEP analysis is invaluable for predicting how the molecule will interact with other reagents, substrates, or biological receptors. libretexts.orgnih.gov

Global Chemical Reactivity Descriptors

Based on the energies of the HOMO and LUMO orbitals obtained from DFT calculations, a set of global chemical reactivity descriptors can be calculated. dergipark.org.tr These indices provide a quantitative measure of a molecule's stability and reactivity. scielo.org.mx Key descriptors include:

Ionization Potential (I) : The energy required to remove an electron (I ≈ -EHOMO). dergipark.org.tr

Electron Affinity (A) : The energy released when an electron is added (A ≈ -ELUMO). dergipark.org.tr

Electronegativity (χ) : The power of an atom or molecule to attract electrons (χ = (I+A)/2). dergipark.org.tr

Chemical Hardness (η) : A measure of resistance to change in electron distribution (η = (I-A)/2). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.govdergipark.org.tr

Chemical Softness (S) : The reciprocal of hardness (S = 1/η), indicating how easily the molecule's electron cloud can be polarized. dergipark.org.tr

Electrophilicity Index (ω) : A measure of the energy lowering of a system when it accepts electrons from the environment (ω = μ²/2η, where μ is the chemical potential, μ ≈ -χ). dergipark.org.trdergipark.org.tr

These descriptors are crucial for comparing the reactivity of different molecules and for understanding their behavior in chemical reactions. scielo.org.mxnih.gov

Table 3: Illustrative Global Reactivity Descriptors (in eV) This table presents hypothetical data for this compound to illustrate the typical output of reactivity descriptor calculations.

Descriptor Symbol Formula Value (eV)
Ionization Potential I -EHOMO 6.50
Electron Affinity A -ELUMO 0.85
Electronegativity χ (I+A)/2 3.675
Chemical Hardness η (I-A)/2 2.825
Chemical Softness S 1/η 0.354
Electrophilicity Index ω μ²/2η 2.387

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, such as frequency doubling and optical switching. illinois.edujhuapl.edu The NLO response of a molecule is determined by its change in dipole moment when subjected to an external electric field. This is quantified by the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. nih.gov

Quantum chemical calculations can predict these NLO properties. nih.gov Molecules with significant NLO activity often possess a "push-pull" electronic structure, featuring electron-donating and electron-accepting groups connected by a π-conjugated system. illinois.edu While the parent this compound itself may not have a strong NLO response, substitutions on the ring with appropriate donor and acceptor groups could significantly enhance these properties. nih.gov Theoretical calculations are a key tool for the rational design of new NLO materials based on the tetrahydropyridazine scaffold, allowing for the screening of potential candidates before undertaking synthetic efforts. nih.gov

Table 4: Illustrative NLO Properties This table presents hypothetical data to demonstrate the typical output of NLO calculations. The values for hyperpolarizability are often compared to a standard like urea (B33335).

Property Symbol Value (esu)
Polarizability α 6.10 x 10-24
First Hyperpolarizability β 2.50 x 10-30

Hirshfeld Surface Analysis and Intermolecular Interaction Characterization

While quantum chemical calculations often focus on isolated molecules, Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying the intermolecular interactions within a crystal lattice. researchgate.netrsc.org This analysis is performed on a molecule from a crystal structure, typically determined by X-ray diffraction.

The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal. By mapping properties like dnorm (normalized contact distance) onto this surface, specific intermolecular contacts can be identified. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii sum, while blue and white regions represent weaker or longer contacts. nih.gov

Table 5: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis This table presents hypothetical data for this compound to demonstrate the typical output of a Hirshfeld analysis.

Interaction Type Contribution (%)
H···H 55.0
N···H / H···N 25.5
C···H / H···C 15.2
N···C / C···N 2.1
Other 2.2

Computational Studies of Reaction Mechanisms and Pathways

Theoretical and computational chemistry provides powerful tools to elucidate the intricate reaction mechanisms involving 1,2,3,6-tetrahydropyridazines at an atomic level. These approaches offer insights that are often difficult to obtain through experimental methods alone.

Detoxification Pathways of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) by Cytochrome P450 Enzymes

The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is infamous for its ability to induce Parkinson's-like symptoms. researchgate.net Its neurotoxicity is primarily attributed to its metabolic activation to the toxic 1-methyl-4-phenylpyridinium ion (MPP+) by monoamine oxidase B (MAO-B) in glial cells. nih.govnih.gov However, cytochrome P450 (CYP) enzymes, particularly CYP2D6, also play a significant role in the metabolism of MPTP, leading to detoxification pathways. nih.govnih.gov

Computational studies, specifically using hybrid density functional theory (DFT), have been instrumental in investigating these detoxification routes. researchgate.netnih.gov Two primary pathways mediated by the active species of cytochrome P450, Compound I (Cpd I), have been identified: N-demethylation and aromatic hydroxylation. researchgate.netnih.gov

N-demethylation: This pathway leads to the formation of 4-phenyl-1,2,3,6-tetrahydropyridine (B82000) (PTP). researchgate.netnih.gov

Aromatic hydroxylation: This results in the generation of 4-(4'-hydroxyphenyl)-1-methyl-1,2,3,6-tetrahydropyridine (MPTP-OH). researchgate.netnih.gov

Quantum chemical calculations have shown that the N-demethylation pathway is kinetically more favorable than aromatic hydroxylation, which aligns with experimental findings where the N-demethylation product, PTP, is formed in greater quantities than the aromatic hydroxylation product, MPTP-OH. nih.gov While MAO-B is the primary enzyme for MPTP bioactivation, CYP2D6, present in dopaminergic neurons, can also metabolize MPTP to MPP+. nih.govnih.gov However, the pathways leading to PTP and MPTP-OH are considered detoxification routes. nih.gov

Hydrogen Atom Transfer (HAT) and O-Rebound Mechanisms in Enzymatic Processes

Computational studies have provided a detailed mechanistic understanding of the enzymatic reactions involved in MPTP detoxification by cytochrome P450. The N-demethylation process is initiated by a Hydrogen Atom Transfer (HAT) mechanism. researchgate.netnih.gov In this step, a hydrogen atom is abstracted from the methyl group of MPTP by the oxygen atom of Compound I. nih.gov This is followed by an "O-rebound" step, where the hydroxyl group (formerly the oxygen of Cpd I) rebounds to the carbon radical, forming a carbinolamine intermediate. researchgate.netnih.gov This carbinolamine then decomposes in a non-enzymatic, aqueous environment to yield the demethylated product, PTP, and formaldehyde. researchgate.netnih.gov

Similarly, the aromatic hydroxylation pathway is also believed to proceed through a mechanism involving hydrogen atom abstraction. nih.gov The initial step involves the abstraction of a hydrogen atom from the phenyl ring of MPTP. nih.gov

The general mechanism for P450-catalyzed oxidations involves the activation of molecular oxygen by the heme iron center of the enzyme, leading to the formation of the highly reactive ferryl-oxo species known as Compound I. nih.gov This species is responsible for abstracting a hydrogen atom from the substrate in the initial step of the catalytic cycle. nih.gov

Anionic Cascade and Cyclization Mechanisms

Computational chemistry has also been applied to understand the synthesis of 1,2,3,6-tetrahydropyridine (B147620) rings through anionic cascade and cyclization reactions. One approach involves the use of an aminophosphate precursor. nih.gov In the presence of a base, an anionic cascade can be initiated, leading to the formation of the tetrahydropyridine (B1245486) ring. nih.gov Alternatively, under acidic conditions, the same precursor can undergo a catalyzed cyclization to yield the 1,2,3,6-tetrahydropyridine product. nih.gov

Theoretical calculations, such as DFT, can be employed to model the transition states and intermediates of these cascade reactions, providing insights into the reaction mechanism and the factors that control the stereoselectivity of the cyclization. researchgate.net20.210.105 For instance, in the synthesis of a bicyclic product from a pyridazine (B1198779) derivative, ab initio calculations showed that the formation of a particular tricyclic compound was energetically unfavorable, guiding the experimental investigation towards the isolation of the correct product. rsc.org These computational approaches are invaluable for designing and optimizing synthetic routes to complex molecules containing the this compound core. 20.210.105

Molecular Docking Studies for Ligand-Protein Interaction Prediction (focused on binding modes and energies)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. chemrevlett.comresearchgate.net This method is widely used in drug discovery to understand how a molecule interacts with its biological target. unirioja.es

In the context of this compound derivatives, molecular docking studies have been employed to investigate their interactions with various protein targets. For example, a molecular docking study of MPTP with different models of the cytochrome P450 2D6 structure has been described. sigmaaldrich.com Such studies can reveal key amino acid residues in the active site that are crucial for binding and can help explain the substrate specificity of the enzyme. nih.gov

Docking simulations can predict the binding modes and estimate the binding energies of different ligands. nih.gov For instance, in a study of dihydropyridine (B1217469) analogs, molecular docking was used to predict the binding energies and identify key interactions with the target protein. nih.gov These interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govnih.govnih.gov

The results of molecular docking studies are often presented in tables that summarize the binding energies and interacting residues for a series of compounds. This data can then be used to establish a correlation between the binding affinity and the biological activity of the compounds.

Table 1: Representative Data from Molecular Docking Studies

Compound/Ligand Target Protein Predicted Binding Energy (kcal/mol) Key Interacting Residues
MPTP Cytochrome P450 2D6 Data not publicly available Specific residues within the active site
Dihydropyridine Analog 5a Antioxidant Enzyme -8.5 Amino acids involved in hydrogen bonding and hydrophobic interactions
Dihydropyridine Analog 5e Antioxidant Enzyme -8.2 Amino acids involved in hydrogen bonding and hydrophobic interactions
Dihydropyridine Analog 3d Antioxidant Enzyme -7.9 Amino acids involved in hydrogen bonding and hydrophobic interactions

Note: The binding energies and interacting residues are illustrative and depend on the specific study and software used.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights (excluding direct efficacy)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govunc.edu While often used to predict the efficacy of drug candidates, QSAR can also provide valuable mechanistic insights into how a compound's structural features influence its interaction with a biological system, excluding direct measures of efficacy. unc.edu

For instance, QSAR models can be developed to understand the factors that govern the metabolic transformation of compounds by enzymes like cytochrome P450. researchgate.net By correlating molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with metabolic rates or the formation of specific metabolites, QSAR can help identify the key structural determinants of metabolism.

In the context of this compound derivatives, QSAR studies can be used to:

Predict metabolic stability: By building a model that relates structural features to the rate of metabolism, it is possible to predict how quickly a new derivative will be broken down by metabolic enzymes.

Identify features influencing bioactivation: QSAR models can help pinpoint the structural motifs that are responsible for the conversion of a compound into a reactive metabolite. For example, a study on CYP2D6 substrates used an indicator of chemical reactivity (the difference between the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, ELUMO-EHOMO) to predict bioactivation. nih.gov

Elucidate binding mechanisms: By correlating structural descriptors with binding affinities determined from molecular docking or experimental assays, QSAR can provide insights into the nature of the ligand-receptor interactions.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps that visualize the regions around a molecule where changes in steric, electrostatic, or other fields would affect its activity. nih.gov These maps provide a powerful tool for understanding the structure-activity relationship and for designing new compounds with improved properties.

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation
This compound
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine MPTP
1-Methyl-4-phenylpyridinium MPP+
4-Phenyl-1,2,3,6-tetrahydropyridine PTP
4-(4'-hydroxyphenyl)-1-methyl-1,2,3,6-tetrahydropyridine MPTP-OH
Formaldehyde
Aminophosphate
Dihydropyridine
Tetrazine

Mechanistic Research on 1,2,3,6 Tetrahydropyridazine Derivatives in Biological Systems

Interaction with Monoamine Oxidase (MAO) Enzymes

The interaction of 1,2,3,6-tetrahydropyridine (B147620) derivatives with monoamine oxidase (MAO) enzymes has been a significant area of research, largely driven by the discovery of the neurotoxic properties of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).

Substrate and Inactivator Properties of 1,2,3,6-Tetrahydropyridazine Analogs

Certain 1,2,3,6-tetrahydropyridine analogs have been identified as both substrates and inactivators of MAO enzymes, particularly MAO-B. MPTP itself is a substrate for MAO-B, which metabolizes it into the toxic cation 1-methyl-4-phenylpyridinium (MPP⁺). wikipedia.org This process involves an intermediate, MPDP⁺. nih.gov The desmethyl derivative of MPTP, 4-phenyl-1,2,3,6-tetrahydropyridine (B82000) (PTP), also serves as a substrate for MAO-B. nih.govnih.gov

Beyond simply being substrates, some of these analogs act as irreversible inhibitors or inactivators of MAO. For instance, PTP demonstrates time-dependent, irreversible inhibition of MAO-B, but not MAO-A. nih.gov MPTP and its metabolite MPP⁺ are also known to be irreversible inhibitors of MAO-B. nih.gov Research into conformationally rigid analogues of N,N-dimethylcinnamylamine, for which MPTP is a structural model, has been conducted to explore their potential as MAO inactivators. nih.gov

Table 1: Substrate and Inactivator Properties of Selected 1,2,3,6-Tetrahydropyridine Analogs for MAO-B

Compound Property Enzyme Finding
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Substrate, Irreversible Inhibitor MAO-B Oxidized to MPDP⁺ and subsequently MPP⁺. nih.gov
4-Phenyl-1,2,3,6-tetrahydropyridine (PTP) Substrate, Irreversible Inhibitor MAO-B Oxidized to the corresponding dihydropyridine (B1217469); shows time-dependent inactivation. nih.govnih.gov
MPP⁺ (Metabolite of MPTP) Irreversible Inhibitor MAO-B A major metabolite that also inhibits the enzyme responsible for its formation. nih.gov

Selectivity Mechanisms for MAO-A and MAO-B Inhibition

The selectivity of 1,2,3,6-tetrahydropyridine derivatives and other inhibitors for MAO-A versus MAO-B is governed by structural differences in the active sites of these two enzyme isoforms. Although they share approximately 70% amino acid identity, key differences in their substrate-binding cavities account for their distinct substrate and inhibitor specificities. nih.gov

Table 2: Key Structural Differences Determining MAO-A and MAO-B Selectivity

Feature MAO-A MAO-B Significance for Selectivity
Key Amino Acid Residue Phe208 Ile199 Acts as a gating residue, influencing access to the active site. nih.govnih.gov
Other Differentiating Residue Ile335 Tyr326 Contributes to the shape of the active site and substrate/inhibitor binding. nih.gov
Active Site Cavity Volume ~400 ų ~700 ų (total) The larger and more flexible cavity of MAO-B accommodates different ligands than MAO-A. nih.gov

Role of Substituents on Enzyme Binding and Activity

Modifications to the structure of 1,2,3,6-tetrahydropyridine derivatives can dramatically alter their interaction with MAO enzymes. The position and nature of substituents on both the tetrahydropyridine (B1245486) ring and the phenyl ring play a crucial role in determining whether a compound will act as a substrate, an inhibitor, or neither, and its selectivity for MAO-A or MAO-B.

For example, the introduction of a methyl group at the 6-position of the MPTP heterocyclic ring prevents the compound from acting as a substrate for MAO-B and significantly reduces its potency as an inhibitor of this isoform. nih.gov However, this particular substituted analog remains a competitive inhibitor of MAO-A. nih.gov Furthermore, replacing the tetrahydropyridine ring entirely with a piperidine (B6355638) ring appears to abolish its ability to be a substrate for MAO-B, though it can still act as a competitive inhibitor of both isoforms. nih.gov Substitutions on the phenyl ring also have a profound effect. For instance, adding a 3-(chlorophenyl)-methoxy-group at the 4'-position of PTP results in a compound that is no longer a substrate but becomes a potent and highly selective, time-dependent inhibitor of MAO-B. nih.gov

Table 3: Effect of Substituents on the Interaction of 1,2,3,6-Tetrahydropyridine Derivatives with MAO

Parent Compound Substitution Effect on MAO-B Interaction Effect on MAO-A Interaction
MPTP Methyl group at the 6-position of the tetrahydropyridine ring Prevents substrate activity; greatly decreases inhibitory potency. nih.gov Remains a good competitive inhibitor. nih.gov
PTP Replacement of tetrahydropyridine ring with piperidine Abolishes substrate activity. nih.gov Competitive inhibitor. nih.gov
PTP 3-(chlorophenyl)-methoxy-group at the 4'-position of the phenyl ring Becomes a potent, highly-selective, time-dependent inhibitor; no longer a substrate. nih.gov Not specified as a potent inhibitor.

Studies on Neurotoxic Mechanisms of 1,2,3,6-Tetrahydropyridine Derivatives

The neurotoxicity of certain 1,2,3,6-tetrahydropyridine derivatives, most notably MPTP, is not caused by the parent compound itself but by its metabolic products.

Metabolism of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to Neurotoxic Metabolites

Once it enters the brain, MPTP is metabolized by the enzyme monoamine oxidase B (MAO-B), which is present in glial cells, specifically astrocytes. wikipedia.orgfrontiersin.org This enzymatic reaction oxidizes MPTP to the intermediate 1-methyl-4-phenyl-1,2-dihydropyridinium (MPDP⁺). nih.gov MPDP⁺ is then further oxidized, likely through a non-enzymatic step, to the primary neurotoxic species, 1-methyl-4-phenylpyridinium (MPP⁺). wikipedia.orgnih.gov This bioactivation is a critical step for the neurotoxic effects of MPTP, and the inhibition of MAO-B can prevent the formation of MPP⁺ and thus mitigate the toxicity. wikipedia.org

Table 4: Metabolic Pathway of MPTP to its Neurotoxic Metabolite

Step Precursor Enzyme/Process Product Location
1 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Monoamine Oxidase B (MAO-B) 1-Methyl-4-phenyl-1,2-dihydropyridinium (MPDP⁺) Glial cells (astrocytes) in the brain. wikipedia.orgfrontiersin.org
2 1-Methyl-4-phenyl-1,2-dihydropyridinium (MPDP⁺) Oxidation 1-Methyl-4-phenylpyridinium (MPP⁺) Brain. nih.gov

Molecular Mechanisms of Dopaminergic Neuron Interaction (excluding disease pathophysiology)

The neurotoxicity of MPP⁺ is particularly targeted towards dopaminergic neurons due to the specific molecular machinery these neurons possess. MPP⁺ is actively taken up into dopaminergic neurons by the dopamine (B1211576) transporter (DAT), which normally functions to reabsorb dopamine from the synaptic cleft. wikipedia.orgfrontiersin.orgnih.gov The high affinity of DAT for MPP⁺ leads to the accumulation of the toxin within these specific neurons. wikipedia.org

Once inside the dopaminergic neuron, MPP⁺ exerts its toxic effects primarily by interfering with mitochondrial function. It is a potent inhibitor of complex I of the electron transport chain, a critical component of cellular respiration. wikipedia.orgfrontiersin.org This inhibition leads to a depletion of ATP, the cell's main energy currency, and an increase in the production of reactive oxygen species (ROS), which cause oxidative stress and damage to cellular components. frontiersin.orgnih.gov MPP⁺ also disrupts the vesicular storage of dopamine, leading to an accumulation of dopamine in the cytoplasm, which can auto-oxidize and contribute further to oxidative stress. nih.gov This cascade of events ultimately leads to the death of the dopaminergic neuron. wikipedia.orgnih.gov

Mitochondrial Complex I Inhibition by Tetrahydropyridine Metabolites

The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a well-documented inhibitor of mitochondrial complex I. nih.gov While MPTP itself is not the direct inhibitor, its metabolites are responsible for this action. In the brain, MPTP is metabolized by monoamine oxidase B (MAO-B) to the 1-methyl-4-phenyl-2,3-dihydropyridinium (B1198091) (MPDP+) intermediate, which is then oxidized to the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+). nih.gov

MPP+ is a potent inhibitor of NADH:ubiquinone oxidoreductase, also known as mitochondrial complex I, a crucial enzyme in the electron transport chain. nih.govelifesciences.org Inhibition of complex I by MPP+ disrupts the flow of electrons, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS). elifesciences.orgnih.gov This impairment of mitochondrial respiration is a key mechanism of MPP+-induced neurotoxicity. elifesciences.org The disruption of mitochondrial function can ultimately lead to cell death. elifesciences.orgnih.gov

Studies on MPTP and its analogs have been instrumental in understanding the role of mitochondrial dysfunction in neurodegenerative processes. nih.gov For instance, research on compounds like 1-cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine (B119215) has been conducted to explore the specific interactions between tetrahydropyridine derivatives and MAO-B, aiming to elucidate the structural requirements for both enzyme substrate properties and inactivation. nih.gov

Receptor and Enzyme Ligand Studies

Derivatives of 1,2,3,6-tetrahydropyridine have been investigated as ligands for various receptors and enzymes, demonstrating their potential to modulate specific biological pathways.

A notable area of research involves their interaction with serotonin (B10506) receptors. A series of N1-arylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives have been synthesized and identified as potent and selective antagonists of the 5-HT6 receptor. nih.gov For example, the compounds 4-[3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-1-sulfonyl]-phenylamine and 4-[3-(1,2,3,6-tetrahydropyridin-4-yl)-5-methoxy-1H-indole-1-sulfonyl]-phenylamine exhibited high affinity for the 5-HT6 receptor, with Ki values of 0.4 nM and 3.0 nM, respectively. nih.gov These compounds were shown to antagonize the production of adenylate cyclase, a key function of 5-HT6 receptor activation. nih.gov

In addition to serotonin receptors, related heterocyclic structures have been designed as ligands for sigma receptors. For instance, a series of tetrahydropyrrolo[3,4-c]pyrazole-based compounds were developed as sigma-1 receptor (S1R) ligands. nih.gov Modifications to the pyrrolidine (B122466) nitrogen were found to be critical for enhancing receptor interaction, suggesting that the protonated nitrogen likely interacts with the Glu172 residue within the S1R binding site. nih.gov

The parkinsonian-inducing neurotoxin MPTP and its analogs are known to be substrates for monoamine oxidase (MAO), particularly MAO-B. nih.gov This interaction is a critical step in the bioactivation of MPTP to its toxic metabolite MPP+. nih.gov

Investigations into Antimicrobial and Anticancer Mechanisms

The molecular and cellular mechanisms underlying the antimicrobial and anticancer properties of this compound and its derivatives are areas of active investigation.

While specific studies on the disruption of bacterial cell wall synthesis by this compound derivatives are not extensively documented in the provided search results, the general principle of targeting this pathway is a well-established antimicrobial strategy. For example, derivatives of the antibiotic chloramphenicol (B1208) have been shown to damage the cell envelope of Staphylococcus aureus by inhibiting the early stages of peptidoglycan biosynthesis. nih.gov This mechanism is distinct from that of the parent antibiotic, which inhibits bacterial translation. nih.gov Similarly, iminosaccharide derivatives have been designed to inhibit enzymes involved in the recycling of the bacterial cell wall, such as NagZ and the lytic transglycosylase MltB. nih.govresearchgate.net These examples highlight the potential for heterocyclic compounds to act as inhibitors of bacterial cell wall synthesis, a plausible but yet to be fully explored mechanism for tetrahydropyridazine derivatives.

Derivatives of the closely related pyridazine (B1198779) scaffold have demonstrated the ability to induce apoptosis in cancer cell lines. Pyrazolo[3,4-d]pyridazine derivatives have been shown to induce apoptosis in lung cancer cells by disrupting the balance of Bcl-2 family proteins. nih.gov Specifically, one derivative, referred to as PPD-1, was found to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bcl-2/Bax ratio suggests the induction of apoptosis through the intrinsic mitochondria-dependent pathway. nih.gov Flow cytometry analysis confirmed that treatment with PPD-1 led to a significant increase in the percentage of apoptotic cells and caused cell cycle arrest at the Sub G1 and G2/M phases. nih.gov

Other heterocyclic compounds have also been shown to induce apoptosis through various mechanisms. For example, certain quinazolinone derivatives induce apoptosis and impair cell proliferation by causing cell cycle arrest at the G2/M phase. bue.edu.eg Some piperazine (B1678402) derivatives have been found to induce caspase-dependent apoptosis by inhibiting multiple cancer signaling pathways. researchgate.net

The anticancer effects of this compound derivatives and related compounds are often linked to their ability to modulate key cell signaling pathways. As mentioned, pyrazolo[3,4-d]pyridazine derivatives can disrupt the Bcl-2/Bax balance, a critical checkpoint in the apoptosis signaling cascade. nih.gov These derivatives were also investigated for their interaction with the X-linked inhibitor of apoptosis (XIAP), an attractive target in cancer therapy due to its overexpression in many tumors. nih.gov

The modulation of signaling pathways is a common mechanism for many anticancer agents. Natural compounds like polyphenols, alkaloids, and saponins (B1172615) exert their effects by targeting pathways related to apoptosis, proliferation, invasion, and metastasis. nih.gov For instance, some flavonoids can modulate the NF-κB and Akt signaling pathways. nih.gov Phytochemicals such as curcumin (B1669340) and resveratrol (B1683913) are known to modulate key pathways like PI3K/AKT, MAPK-ERK, and Wnt. researchgate.net While direct evidence for this compound derivatives modulating these specific pathways is limited in the provided results, the activity of related heterocyclic structures suggests this is a probable mechanism of action.

Structure-Activity Relationship (SAR) Investigations in Biological Contexts

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more potent and selective molecules. collaborativedrug.com

For the N1-arylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives acting as 5-HT6 receptor antagonists, SAR studies revealed the importance of substituents on the indole (B1671886) and arylsulfonyl moieties. nih.gov The high affinity of these compounds indicates that the tetrahydropyridine ring, linked to the indole at the 3-position and an arylsulfonyl group at the N1-position, is a key pharmacophore for 5-HT6 receptor binding. nih.gov

In the context of anticancer activity, SAR studies on pyrazolo[3,4-d]pyridazine derivatives showed that different substitutions on the core structure led to varying binding affinities for the XIAP-BIR3 domain and different levels of cytotoxicity against cancer cell lines. nih.gov

SAR studies on other heterocyclic compounds have provided valuable insights into the molecular determinants of their biological actions. For instance, in a series of benzothiazole (B30560) derivatives designed as probes for tau protein, replacing a trans-butadiene bridge with 1,2,3-triazole, amide, or ester moieties significantly impacted their ability to bind to neurofibrillary tangles and Aβ plaques. nih.govrsc.org Similarly, for a series of dihydroquinazolin-4(1H)-one derivatives, the presence of different groups on the aryl part of the molecule led to significant fluctuations in their α-amylase and α-glucosidase inhibitory activities. researchgate.net

Future Directions and Emerging Research Avenues in 1,2,3,6 Tetrahydropyridazine Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The future of 1,2,3,6-tetrahydropyridazine synthesis lies in the creation of methodologies that are not only efficient but also highly selective, providing precise control over the final molecular architecture. Research is moving beyond traditional methods toward catalyst-driven and multicomponent reactions that offer atom economy and rapid access to molecular diversity.

A significant area of development is the use of Lewis acid catalysis to promote hetero-Diels-Alder reactions. For instance, lanthanide triflates, such as La(OTf)₃, have been shown to be effective catalysts for the [4+2] cycloaddition between various dienes and azodicarboxylates, yielding substituted 1,2,3,6-tetrahydropyridazines under mild, solvent-free conditions. semanticscholar.org This approach highlights a trend towards more environmentally benign and efficient catalytic systems.

Another promising frontier is the catalyst-dependent cycloaddition of azoalkenes, which can be generated in situ from α-halohydrazones. acs.org Depending on the catalyst system, these intermediates can undergo different reaction pathways. For example, using only a base like Cs₂CO₃ promotes a [4+2] cycloaddition with enol diazoacetates to form tetrahydropyridazinyl-substituted products. acs.org In contrast, a rhodium catalyst can trigger a different pathway, showcasing how catalyst choice can dictate the final product structure. acs.org

Furthermore, catalyst-free methods are also being developed. An efficient, self-regulating approach involves the [4+2] cycloaddition of 1,2-diaza-1,3-dienes that are generated in situ, providing access to structurally diverse and functionalized tetrahydropyridazines. rsc.org The use of hydrazones as versatile precursors for the in situ generation of reactive intermediates is a recurring theme in modern synthetic strategies for this heterocyclic core. rsc.org

Synthetic Strategy Key Reactants Catalyst/Conditions Key Feature Reference
Hetero-Diels-AlderDienes + AzodicarboxylatesLa(OTf)₃, solvent-free, rtHigh-yield synthesis under mild conditions semanticscholar.org
[4+2] CycloadditionAzoalkenes + Enol DiazoacetatesCs₂CO₃Catalyst-controlled product formation acs.org
Self-[4+2] CycloadditionIn situ generated 1,2-Diaza-1,3-dienesCatalyst-freeAccess to structural diversity rsc.org
Copper-Promoted Cyclizationβ,γ-Unsaturated HydrazonesCopperHigh regioselectivity under mild conditions researchgate.net

These emerging routes underscore a strategic shift towards methods that are more efficient, selective, and capable of generating complex molecular scaffolds from simple, readily available starting materials.

Exploration of New Reactivity Profiles and Transformation Pathways

Beyond their synthesis, future research will increasingly focus on using the this compound ring as a versatile intermediate for further chemical transformations. The inherent reactivity of the scaffold, containing both a double bond and a hydrazine-like N-N bond, allows for a variety of subsequent reactions, including rearrangements, ring-opening, and aromatization.

One innovative area is the use of tetrahydropyridazine cycloadducts as precursors to other heterocyclic systems. For example, stable bicyclo[4.1.0]tetrahydropyridazines, formed from a rhodium-catalyzed [4+2] cycloaddition, can undergo subsequent one-step transformations to yield 6-alkylidenetetrahydropyridazines or expand to 4,5,6,7-tetrahydro-1,2-diazepine derivatives. acs.org This demonstrates the potential of the initial pyridazine (B1198779) ring to serve as a linchpin in divergent synthesis.

Tandem reactions that create and then transform the pyridazine core in a single pot are particularly powerful. An intramolecular cascade involving an initial inverse electron demand Diels-Alder reaction of a 1,3,4-oxadiazole (B1194373) generates an intermediate that loses nitrogen to form a carbonyl ylide. nih.gov This ylide can then undergo a subsequent intramolecular [3+2] cycloaddition, creating highly complex, bridged polycyclic systems. nih.gov This cascade approach showcases the exploration of complex reactivity profiles that build molecular complexity rapidly.

A more straightforward but equally important transformation is the oxidative aromatization of dihydropyridazine (B8628806) derivatives to their corresponding stable pyridazine counterparts. researchgate.net This conversion is often efficient and provides direct access to the biologically relevant aromatic pyridazine core, which is a common motif in medicinal chemistry.

Advanced Computational Modeling for Predictive Research and Mechanism Elucidation

Computational chemistry has become an indispensable tool for modern chemical research, and its application to this compound chemistry is a rapidly growing field. Advanced modeling techniques, particularly Density Functional Theory (DFT), are being used to predict reactivity, elucidate reaction mechanisms, and understand the fundamental electronic structure of these molecules.

DFT calculations are employed to study the electronic properties of pyridazine derivatives, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). gsconlinepress.comnih.gov The HOMO-LUMO energy gap is a critical parameter for predicting the reactivity and stability of a molecule. gsconlinepress.com These computational insights can guide the rational design of new derivatives with desired electronic or photophysical properties. rsc.org For example, DFT has been used to screen pyridazine derivatives for their potential as corrosion inhibitors by calculating quantum chemical parameters that correlate with inhibition efficiency. gsconlinepress.com

Calculated Parameter PEPT PEPO Significance Reference
EHOMO (eV)-5.87-6.21Energy of Highest Occupied Molecular Orbital gsconlinepress.com
ELUMO (eV)-2.21-2.31Energy of Lowest Unoccupied Molecular Orbital gsconlinepress.com
Energy Gap (ΔE) (eV)3.663.90Indicator of chemical reactivity gsconlinepress.com
Dipole Moment (μ) (Debye)3.933.42Influences solubility and intermolecular interactions gsconlinepress.com
Hardness (η)1.831.95Measures resistance to change in electron distribution gsconlinepress.com

Beyond static properties, computational models are crucial for understanding reaction dynamics. The distortion/interaction model, also known as the activation strain model, is a powerful tool for analyzing the activation barriers of cycloaddition reactions. nih.gov This model partitions the activation energy into the energy required to distort the reactants into their transition state geometries and the stabilizing interaction energy between the distorted molecules. nih.gov Such analyses can predict reaction rates and explain regioselectivity, providing a predictive framework for designing new and more efficient synthetic reactions.

Interdisciplinary Research Integrating Synthesis, Spectroscopy, and Mechanistic Biological Studies

The intersection of synthetic chemistry, advanced spectroscopy, and biology is a fertile ground for discovering novel therapeutic agents. The this compound scaffold is increasingly recognized for its potential in medicinal chemistry, prompting interdisciplinary research efforts to synthesize and evaluate new derivatives for biological activity.

Future work will focus on a synergistic workflow where libraries of novel tetrahydropyridazine derivatives are synthesized and then screened against various biological targets. For instance, derivatives have been synthesized via hetero-Diels-Alder reactions and subsequently evaluated as potential inhibitors of influenza neuraminidase. nih.gov Others have been designed as peripherally restricted dual inhibitors of the cannabinoid receptor 1 (CB1R) and inducible nitric oxide synthase (iNOS) for treating metabolic disorders. nih.gov

Once a biologically active "hit" is identified, a combination of spectroscopic and computational methods is employed to understand its mechanism of action. Single-crystal X-ray diffraction can reveal the precise three-dimensional structure of the molecule, while NMR and IR spectroscopy confirm its structural integrity. nih.gov Molecular docking studies can then be used to model the interaction between the tetrahydropyridazine derivative and its protein target, identifying key binding interactions like hydrogen bonds and hydrophobic contacts. nih.gov This integrated approach allows for a detailed understanding of structure-activity relationships (SAR) and provides a rational basis for the design of next-generation compounds with improved potency and selectivity.

| Tetrahydropyridazine Derivative Type | Biological Target/Application | Investigative Approach | Reference | | :--- | :--- | :--- | :--- | :--- | | C-5 Epimers with GS4071-like side chains | Influenza Neuraminidase Inhibitors | Synthesis, biological assays | nih.gov | | Peripherally restricted antagonists | CB1R / iNOS inhibitors (Metabolic Syndrome) | Rational design, synthesis, in vivo evaluation | nih.gov | | N-aminopyrrolylmethyl-tetrahydropyridines | Anticancer Agents (Breast Cancer) | Synthesis, antiproliferative studies | auctoresonline.org |

Investigations into the Fundamental Chemical Principles Governing this compound Behavior

A deeper understanding of the fundamental chemical and physical properties of the this compound ring is essential for unlocking its full potential. Future research will continue to probe the intrinsic characteristics that govern its structure, conformation, and reactivity.

A key area of investigation is the conformational analysis of the tetrahydropyridazine ring. Through a combination of X-ray crystallography and NMR spectroscopy, it has been established that the ring typically adopts a half-chair conformation in both solid and solution states. psu.edu Detailed analysis of puckering parameters provides a quantitative description of this three-dimensional shape, which is crucial for understanding how substituents will be oriented and how the molecule will interact with other entities, such as enzyme active sites. psu.edu

The regioselectivity of the cycloaddition reactions used to form the ring is another fundamental principle under investigation. This selectivity is often governed by frontier molecular orbital (FMO) theory. wikipedia.org The outcome of the reaction depends on the dominant interaction between the HOMO of one reactant and the LUMO of the other. wikipedia.org By analyzing the orbital coefficients on the atoms of the diene and the dienophile, chemists can predict which regioisomer will be preferentially formed, a principle that is central to designing stereocontrolled syntheses.

Furthermore, fundamental quantum chemical descriptors such as electronegativity, chemical potential, and chemical hardness are being calculated using DFT to provide a more profound understanding of the molecule's intrinsic reactivity. gsconlinepress.com These principles move the field beyond empirical observations towards a predictive science, enabling the rational design of new structures and reactions based on a solid theoretical foundation.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Key signals include:
    • δ 3.8–4.2 ppm (methylene protons adjacent to nitrogen).
    • δ 150–160 ppm (carbonyl carbons in conjugated systems) .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ = 742 for a fluorinated derivative) .
  • IR : Peaks at 1650–1750 cm⁻¹ confirm C=O or C=N stretching .

What strategies resolve contradictions in reaction outcomes when synthesizing this compound under varying conditions?

Q. Advanced

  • Mechanistic studies : Use DFT calculations to model transition states and identify competing pathways (e.g., hydrolysis vs. cyclization) .
  • Substituent screening : Electron-withdrawing groups (e.g., -NO₂) stabilize intermediates, while bulky groups require solvent optimization (e.g., THF instead of toluene) .
  • Catalyst tuning : Replace Sc(OTf)₃ with milder acids (e.g., Yb(OTf)₃) to reduce side reactions in sterically hindered systems .

What are the key physicochemical properties of this compound, and how do they influence its reactivity?

Q. Basic

  • Melting point : 189–191°C (hydrochloride salt) .
  • Solubility : Poor in polar solvents (e.g., water), requiring DMF or DMSO for reactions .
  • Stability : Prone to hydrolysis in acidic conditions; store under inert gas .
    These properties necessitate anhydrous conditions for alkylation/acylation and chromatography (silica gel, ethyl acetate/hexane) for purification .

How does the substitution pattern on the tetrahydropyridazine ring affect its chemical reactivity and potential as a scaffold in drug discovery?

Q. Advanced

  • Electron-donating groups (e.g., -OMe) enhance nucleophilicity at C4, enabling regioselective functionalization .
  • Fluorinated derivatives : Introduce metabolic stability (e.g., 5-fluorinated analogs in Scheme 2 of ).
  • Steric effects : 1,6,6-Trimethyl groups in patent EP4374877A2 improve binding affinity to kinase targets .

What purification techniques are recommended for isolating this compound from complex reaction mixtures?

Q. Basic

  • Flash chromatography : Use silica gel with gradient elution (hexane:EtOAc = 4:1 to 1:2) .
  • Recrystallization : Hydrochloride salt recrystallizes from ethanol/ether (purity >95%) .
  • HPLC : For chiral separation (C18 column, acetonitrile/water + 0.1% TFA) .

What mechanistic insights explain the formation of this compound via vinylogous N-H insertion and subsequent cyclization?

Q. Advanced

  • Step 1 : Rhodium-carbene intermediates undergo vinylogous N-H insertion with azoalkenes, forming enamine intermediates .
  • Step 2 : Sc(OTf)₃ activates the carbonyl group, facilitating Mannich-type cyclization via a six-membered transition state .
  • Stereochemical model : Chiral dirhodium catalysts induce π-π interactions between the carbene and aryl groups, dictating enantioselectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.